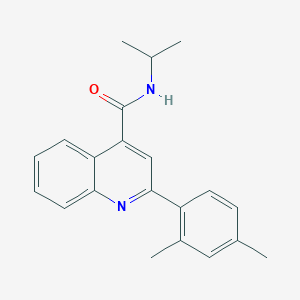
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide, also known as QNZ-46, is a synthetic compound that has garnered attention in the scientific community due to its potential as a therapeutic agent. QNZ-46 belongs to the quinolinecarboxamide family of compounds and has been studied for its anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammatory disorders. In cancer research, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the nuclear factor-kappa B (NF-κB) pathway. In inflammatory disorders, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide exerts its effects by inhibiting the NF-κB pathway, a signaling pathway that plays a key role in inflammation and cancer. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This results in the inhibition of NF-κB translocation to the nucleus and the subsequent downregulation of NF-κB target genes.
Biochemical and Physiological Effects
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In cancer models, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammatory models, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a favorable pharmacokinetic profile, making it a viable compound for in vivo studies. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been extensively studied in various models, providing a wealth of data for researchers. However, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide also has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has a narrow therapeutic window, meaning that it may have toxic effects at higher doses.
Future Directions
For 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide research include the development of analogs with improved pharmacological properties, investigation of 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide in combination with other therapeutic agents, and further investigation of its safety and efficacy in humans.
Synthesis Methods
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to produce 2-(2,4-dimethylphenyl)-3-oxobutanoic acid. This intermediate is then reacted with isopropylamine to produce 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide. The synthesis of 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been optimized for high yield and purity, making it a viable compound for scientific research.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-13(2)22-21(24)18-12-20(16-10-9-14(3)11-15(16)4)23-19-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIGJBIPMKNMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)

![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)
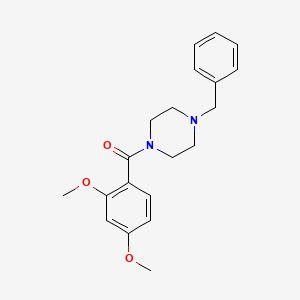
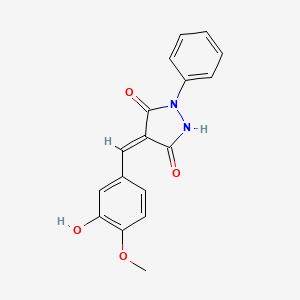

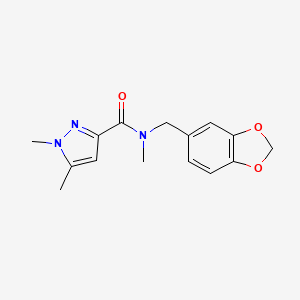

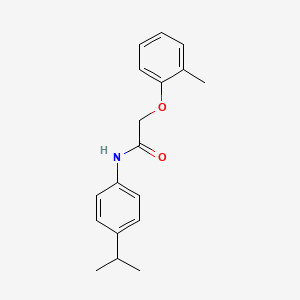



![methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)
